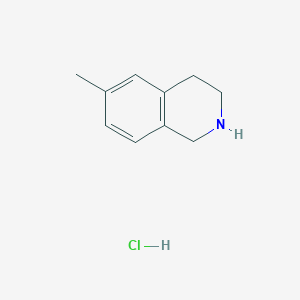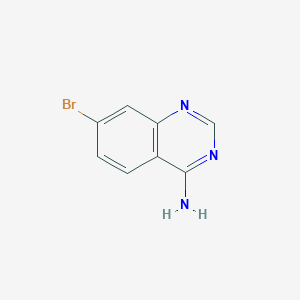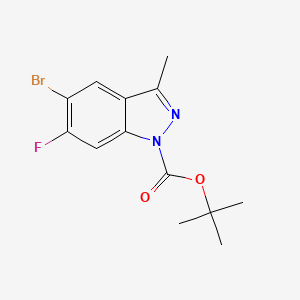![molecular formula C14H22N2O B1527891 2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol CAS No. 1283418-76-7](/img/structure/B1527891.png)
2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol
Overview
Description
Mechanism of Action
Target of Action
Compounds with a similar structure, such as piperidine derivatives, have been known to interact with various proteins and enzymes in the body .
Mode of Action
It’s worth noting that piperidine derivatives often interact with their targets by binding to active sites, leading to changes in the target’s function .
Biochemical Pathways
Piperidine derivatives have been associated with various biochemical pathways, depending on their specific targets .
Result of Action
The effects would likely depend on the specific targets and pathways that the compound interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol. Factors such as temperature, pH, and the presence of other compounds can affect its stability and interaction with its targets .
Biochemical Analysis
Biochemical Properties
It is known that piperidine derivatives, which include this compound, are present in more than twenty classes of pharmaceuticals .
Cellular Effects
Piperidine derivatives have been shown to have various effects on cells .
Molecular Mechanism
It is known that piperidine derivatives can interact with various biomolecules .
Temporal Effects in Laboratory Settings
It is known that the compound is a solid substance .
Metabolic Pathways
It is known that piperidine derivatives can interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol typically involves the reaction of piperidine derivatives with phenyl-containing compounds. One common method involves the use of reductive amination, where a piperidine derivative reacts with a phenyl-containing aldehyde or ketone in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a metal catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors with metal catalysts such as palladium or platinum can also be employed to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the piperidine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)piperidine: A related compound with similar structural features but lacking the phenyl group.
Phenylpiperidine: Another similar compound that contains a piperidine ring bound to a phenyl group.
Uniqueness
2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol is unique due to the presence of both the piperidine ring and the phenyl group, which confer specific chemical and biological properties. This combination allows for diverse chemical reactivity and potential therapeutic applications, distinguishing it from other related compounds .
Properties
IUPAC Name |
2-[4-(aminomethyl)piperidin-1-yl]-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c15-10-12-6-8-16(9-7-12)11-14(17)13-4-2-1-3-5-13/h1-5,12,14,17H,6-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHSEKNBSJQULS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(4-Benzyl-1-piperazinyl)methyl]-4-fluoroaniline](/img/structure/B1527820.png)
amino]-1-ethanol](/img/structure/B1527821.png)


![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol](/img/structure/B1527825.png)


![2-[(2-Amino-5-fluorobenzyl)(ethyl)amino]-1-ethanol](/img/structure/B1527828.png)
